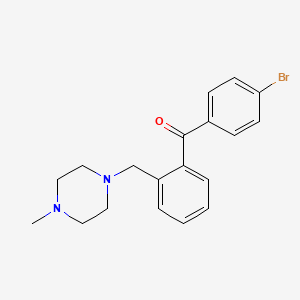

4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

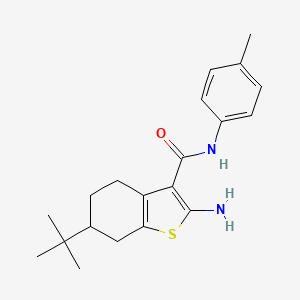

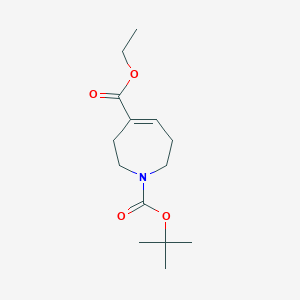

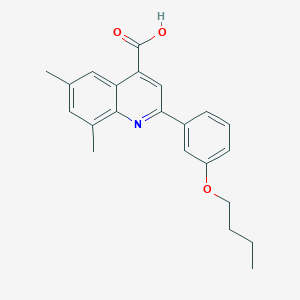

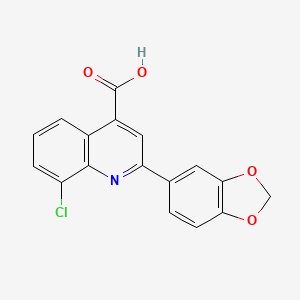

The compound "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" is a derivative of benzophenone with a bromine atom and a 4-methylpiperazine moiety attached to its structure. Benzophenone derivatives are known for their utility in various chemical reactions and as intermediates in the synthesis of complex organic molecules. The presence of the bromine atom makes it a potential candidate for further functionalization through nucleophilic substitution reactions .

Synthesis Analysis

The synthesis of related benzophenone derivatives typically involves halogenation, where a bromine atom is introduced into the benzophenone framework. For instance, 2-(Bromomethyl)benzophenone can be prepared by side-chain bromination of 2-methylbenzophenone . Similarly, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride from 4-methylbenzoic acid involves α-bromination followed by amination . These methods suggest that the synthesis of "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" could potentially be achieved through a similar bromination strategy followed by the introduction of the 4-methylpiperazine group.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be complex, with the potential for various substituents to introduce steric and electronic effects. For example, in the structure of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione, the 4-bromobenzylidene group is disordered over two orientations, indicating the flexibility that substituents can introduce into the benzophenone core . This suggests that "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" may also exhibit structural complexity due to its substituents.

Chemical Reactions Analysis

Benzophenone derivatives are versatile in chemical reactions. The bromine atom in such compounds is typically reactive and can participate in further chemical transformations. For example, α-bromo derivatives of benzophenone have been used to synthesize various azaheterocycles . The presence of the bromine atom in "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" suggests that it could undergo similar reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can vary widely depending on their substituents. For instance, the introduction of methoxy groups in 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone affects its solubility and reactivity . The compound "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" is likely to have unique properties due to the presence of the 4-methylpiperazine group, which could influence its boiling point, melting point, solubility, and reactivity in chemical reactions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Formation of Naphthalene Derivatives : 2-(Bromomethyl)benzophenone, related to the queried compound, can be converted into naphthalene derivatives by heating in tetrachloromethane with olefinic or acetylenic dienophiles. This reaction involves generating 1-phenylisobenzofuran by displacement of bromide by the neighboring carbonyl group, followed by cycloaddition and aromatization (Faragher & Gilchrist, 1976).

Fluorescence Properties

- Synthesis and Fluorescence : The compound 1-Bromo-4-(2,2-diphenylvinyl) benzene, closely related to the queried chemical, exhibits significant fluorescence properties in both solution and solid states, indicating potential applications in photoluminescent materials (Liang Zuo-qi, 2015).

Antineoplastic Activity

- Evaluation Against Neoplastic Development : Derivatives of benzophenone, such as 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide, have been synthesized and evaluated for anti-proliferative activity against various types of neoplastic cells, indicating potential applications in cancer research (Al‐Ghorbani et al., 2017).

Photopolymerization and Cross-Linking

- Use in Photoinitiators and Cross-Linking Agents : Benzophenone derivatives are used in preparing photoinitiators for acrylate polymerization and photo-cleavable protein cross-linking agents, signifying their role in material science and biochemistry (Sibi, 2000).

Synthesis of Novel Compounds

- Efficient Routes to Derivatives : Various derivatives of benzophenone, like 4‐[(2‐aminoethoxy)methyl]benzophenone, have been synthesized through different pathways, which could have implications in the development of new chemical entities (Tang, Zhu, & Luo, 2006).

Environmental Impact

- Brominated Products Formation in Water Treatment : Benzophenone-4, a related compound, forms brominated products during chlorination treatment in the presence of bromide ions, highlighting environmental considerations in water treatment processes (Xiao et al., 2014).

Propiedades

IUPAC Name |

(4-bromophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWNYNGALKAJGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643871 |

Source

|

| Record name | (4-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-03-4 |

Source

|

| Record name | (4-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)